Fmoc-N-amido-PEG2-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

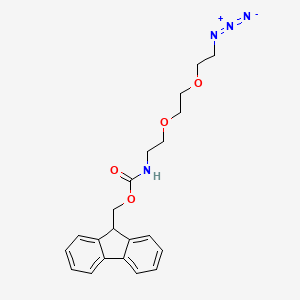

Formule moléculaire |

C21H24N4O4 |

|---|---|

Poids moléculaire |

396.4 g/mol |

Nom IUPAC |

9H-fluoren-9-ylmethyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26) |

Clé InChI |

BCIGBOVTJXUUNJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

Core Properties and Specifications

An In-depth Technical Guide to Fmoc-N-amido-PEG2-azide for Researchers and Drug Development Professionals

This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers researchers a versatile tool for the synthesis of complex biomolecules and targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

This compound is characterized by its distinct functional ends, which allow for sequential and orthogonal chemical modifications. The Fmoc group provides a base-labile protecting group for the amine, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] The terminal azide group serves as a chemical handle for "click chemistry" reactions, enabling efficient and specific ligation to alkyne-containing molecules.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H24N4O4[6] |

| Molecular Weight | Approximately 396.44 g/mol |

| Appearance | Transparent, oil-free liquid or solid[1] |

| Solubility | Soluble in most organic solvents and aqueous solutions[1] |

| Storage Conditions | Recommended storage at -20°C for long-term stability[1][4] |

Key Applications in Research and Development

The primary applications of this compound stem from its bifunctional nature, enabling the linkage of different molecular entities.

-

PROTAC Synthesis : This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a PEG-based linker connecting the target protein ligand to the E3 ligase ligand.[5]

-

Peptide Modification and PEGylation : In peptide synthesis, this linker can be incorporated into a peptide sequence via standard SPPS.[7] The terminal azide then allows for the conjugation of the peptide to other molecules or surfaces. The process of PEGylation, or attaching PEG chains, can increase the solubility, stability, and circulation half-life of therapeutic peptides and proteins while reducing their immunogenicity.[1]

-

Click Chemistry : this compound is a versatile reagent for click chemistry.[8] The azide group reacts efficiently with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction or with strained cyclooctynes like DBCO or BCN in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[5] SPAAC is particularly valuable for in vivo applications due to its biocompatibility, as it does not require a toxic copper catalyst.

Experimental Protocols and Methodologies

The use of this compound involves two primary chemical steps: Fmoc deprotection and azide-alkyne cycloaddition.

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the removal of the Fmoc protecting group to expose the primary amine for subsequent peptide bond formation.

-

Resin Swelling : The peptide resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for approximately 1 hour.[9]

-

Fmoc Removal : The swelled resin is treated with a 20% solution of piperidine (B6355638) in DMF.[7][9] The reaction is typically allowed to proceed for 5-10 minutes and is often repeated once to ensure complete deprotection.[9]

-

Washing : The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Coupling : The next Fmoc-protected amino acid is then coupled to the newly exposed amine using standard coupling reagents like HCTU or HATU.[9]

Caption: Workflow for incorporating this compound in SPPS.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-terminated molecule to an alkyne-containing molecule.

-

Reactant Dissolution : Dissolve the azide-functionalized molecule (e.g., peptide-PEG-azide) and the alkyne-containing molecule in a suitable solvent mixture, such as water/t-butanol or DMSO.

-

Catalyst Preparation : Prepare a fresh solution of a Copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

-

Reaction Initiation : Add the copper catalyst and a copper-stabilizing ligand (e.g., TBTA) to the reactant mixture.

-

Incubation : Allow the reaction to proceed at room temperature with stirring for 1-12 hours.

-

Purification : Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as HPLC.

Caption: Comparison of CuAAC and SPAAC conjugation reactions.

Mechanism of Action: PROTACs

When used as a linker in a PROTAC, this compound connects a ligand that binds to a target protein with another ligand that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome machinery. This hijacking of the ubiquitin-proteasome system allows for the targeted degradation of specific proteins.[4]

Caption: PROTAC-mediated degradation of a target protein.

References

- 1. This compound Of Fmoc PEG Is Applicated In Drug Release [m.polyethyleneglycolpeg.com]

- 2. Fmoc-N-amido-PEG2-acid, 872679-70-4 | BroadPharm [broadpharm.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. This compound|BLD Pharm [bldpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-N-amido-PEG2-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-azide, a bifunctional linker critical in the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides insights into its applications with illustrative experimental workflows.

Core Concepts: Structure and Physicochemical Properties

This compound is a heterobifunctional linker molecule characterized by three key chemical moieties: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of functional groups makes it a versatile tool for covalently linking molecules.

The Fmoc group provides a stable protecting group for the primary amine, which can be readily removed under basic conditions to allow for subsequent conjugation. The hydrophilic diethylene glycol (PEG2) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates. The azide group is a key functional handle for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.

A visual representation of the chemical structure of this compound is provided below:

Caption: Chemical structure of this compound.

Quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C21H24N4O4 | [1] |

| Molecular Weight | 396.44 g/mol | [1] |

| Appearance | Transparent and oil-free liquid | [2] |

| Purity | ≥95% | [2] |

| Solubility in DMSO | ≥ 116.67 mg/mL (≥ 294.29 mM) | [3] |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. While raw spectral data is often proprietary, typical analytical data available from suppliers includes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic peaks corresponding to the protons of the Fmoc group (aromatic region), the PEG linker (aliphatic region), and the methylene (B1212753) groups adjacent to the amide and azide functionalities.

-

LC-MS: This technique confirms the molecular weight of the compound. The expected mass for the [M+H]⁺ ion would be approximately 397.44 g/mol .

-

IR Spectroscopy: The infrared spectrum would likely display characteristic absorption bands for the azide group (around 2100 cm⁻¹), the amide carbonyl group (around 1650 cm⁻¹), and the carbamate (B1207046) carbonyl of the Fmoc group (around 1720 cm⁻¹).

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

| Condition | Recommendation |

| Long-term Storage (Pure) | -20°C in a dry, dark place for up to 3 years. |

| Stock Solutions | Store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

It is important to avoid repeated freeze-thaw cycles of stock solutions. The stability of the azide group can be sensitive to certain reducing agents, and the Fmoc group is labile to basic conditions.

Key Applications and Experimental Protocols

This compound is a valuable reagent in several key research and development areas, primarily due to its bifunctional nature that allows for the sequential or orthogonal ligation of different molecules.

PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the formation of the ternary complex (PROTAC-target protein-E3 ligase).

The synthesis of a PROTAC using this compound typically involves a multi-step process. The logical workflow for such a synthesis is depicted in the diagram below.

Caption: Workflow for PROTAC synthesis using this compound.

Experimental Protocol: General Procedure for PROTAC Synthesis

-

Fmoc Deprotection: Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF). Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS. Once complete, remove the solvent under reduced pressure to obtain the deprotected amine-PEG2-azide.

-

Amide Coupling to E3 Ligase Ligand: To a solution of the E3 ligase ligand (containing a carboxylic acid) in DMF, add a coupling agent such as HATU and a base like DIPEA. Add the amine-PEG2-azide to the reaction mixture. Stir at room temperature overnight. Purify the resulting E3 ligase ligand-linker-azide conjugate by preparative HPLC.

-

Click Chemistry: Dissolve the E3 ligase ligand-linker-azide and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., t-butanol/water). Add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate). Stir at room temperature until the reaction is complete as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.

Bioconjugation and Peptide Modification

The azide functionality of this compound allows for its use in various bioconjugation applications through click chemistry. This enables the labeling of proteins, peptides, and other biomolecules with probes, tags, or other functional moieties.

The general workflow for bioconjugation is outlined below.

Caption: General workflow for bioconjugation using this compound.

Experimental Protocol: General Procedure for Peptide Labeling

-

Preparation of Azide-Linker: Follow the Fmoc deprotection protocol as described in the PROTAC synthesis section to obtain amine-PEG2-azide.

-

Conjugation to Peptide: If synthesizing a peptide on solid phase, the amine-PEG2-azide can be coupled to the N-terminus or a side chain of an amino acid (e.g., lysine) using standard peptide coupling reagents.

-

Click Reaction with a Probe: The azide-labeled peptide can then be reacted with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to yield the final labeled peptide.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, standard laboratory safety precautions should always be observed.[4]

-

Handling: Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[4]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a highly versatile and valuable tool for researchers in chemistry, biology, and drug discovery. Its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive azide group allows for the efficient and specific construction of complex biomolecular conjugates, including the next generation of targeted protein degraders. This guide provides the foundational knowledge required for the effective utilization of this important chemical linker in various research applications.

References

Fmoc-N-amido-PEG2-azide: A Technical Guide for Researchers

An In-depth Technical Guide on Fmoc-N-amido-PEG2-azide for Researchers, Scientists, and Drug Development Professionals.

This compound is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental considerations.

Core Compound Properties

This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique structure imparts specific functionalities crucial for multi-step synthesis and conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The hydrophilic PEG2 spacer enhances solubility in aqueous media and provides spatial separation between conjugated molecules. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 396.44 g/mol | [1] |

| Molecular Formula | C21H24N4O4 | [1] |

| Purity | Typically >95% | |

| Appearance | Transparent and oil-free liquid |

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to covalently link different molecular entities. It is particularly valuable in the following applications:

-

PROTAC Synthesis: this compound is employed as a PEG-based linker in the synthesis of PROTACs.[2] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.[2]

-

Bioconjugation via Click Chemistry: The azide group is a key component for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions allow for the efficient and specific conjugation of the PEG linker to molecules containing an alkyne group, such as proteins, peptides, and nanoparticles.

-

Peptide Modification: This linker can be incorporated into peptides to enhance their solubility and stability. PEGylation, the process of attaching PEG chains, can also reduce the immunogenicity of therapeutic peptides and proteins.

-

Antibody-Drug Conjugates (ADCs): The principles of using PEG linkers with reactive handles are central to the construction of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells.

Experimental Protocols and Methodologies

A common application of azide-containing PEG linkers is the labeling of proteins. The following is a general workflow for such an experiment.

Workflow for Protein Labeling using an Azide-PEG Linker

Caption: Experimental workflow for protein labeling.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Preparation of Azide-Functionalized Protein: A protein of interest is reacted with an amine-reactive derivative of the this compound (after deprotection of the Fmoc group) to introduce the azide functionality. Excess linker is removed through dialysis or size-exclusion chromatography.

-

Click Chemistry Reaction:

-

The azide-functionalized protein is combined with a 5- to 10-fold molar excess of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a suitable buffer.

-

A freshly prepared catalyst solution is added. This typically consists of copper(II) sulfate (B86663) (CuSO4), a reducing agent like sodium ascorbate, and a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).

-

The reaction mixture is incubated at room temperature.

-

-

Purification: The final conjugated product is purified to remove the catalyst and any unreacted reagents.

Signaling Pathways and Biological Interactions

The term "signaling pathway" does not directly apply to this compound itself, as it is a synthetic linker. However, the process of PEGylation, which this molecule facilitates, has significant biological implications. The logical pathway of how PEGylation affects a therapeutic molecule's interaction with a biological system can be visualized as follows:

Caption: Effects of PEGylation on a therapeutic molecule.

The attachment of PEG chains to a therapeutic agent can "mask" it from the host's immune system, thereby reducing its immunogenicity and antigenicity. Furthermore, the increased hydrodynamic size of the PEGylated molecule leads to a longer circulation time by reducing renal clearance. PEGylation can also enhance the water solubility of hydrophobic drugs and proteins.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-N-amido-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Fmoc-N-amido-PEG2-azide, a bifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound is a versatile chemical tool featuring three key functional components:

-

A Fluorenylmethyloxycarbonyl (Fmoc) protecting group: This base-labile protecting group allows for the controlled exposure of a primary amine, making it highly suitable for solid-phase peptide synthesis (SPPS) and other multi-step synthetic strategies.

-

A short polyethylene (B3416737) glycol (PEG) spacer: The two-unit PEG linker enhances the water solubility and bioavailability of the conjugated molecule.[1][2] It also provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated species.

-

A terminal azide (B81097) group: This functional group is a key component for "click chemistry," enabling highly efficient and specific ligation to alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Solubility Profile

Table 1: Quantitative Solubility Data

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 116.67 mg/mL (294.29 mM) | Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[3] |

Table 2: Qualitative Solubility

| Solvent / Solvent Class | Solubility | Source / Notes |

| Aqueous Solutions | Soluble | Generally described as soluble in regular aqueous solutions.[1] The hydrophilic PEG spacer contributes to aqueous solubility.[2] |

| Most Organic Solvents | Soluble | Generally described as soluble in most organic solvents.[1] |

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Recommendations |

| Pure Compound (Solid/Liquid) | -20°C | Up to 3 years | Keep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. |

| Stock Solutions in Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3] |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3] |

It is important to note that the compound is typically shipped at ambient temperature, which indicates reasonable stability for short durations.[3] However, for long-term storage, the recommended low-temperature conditions should be strictly followed.

Experimental Protocols

Protocol for Preparation of Stock Solutions

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which can affect the compound's stability and handling.

-

Solvent Selection: Choose an appropriate solvent based on the intended application and solubility data. Anhydrous DMSO is a common choice for preparing high-concentration stock solutions.[3]

-

Dissolution: Add the desired volume of solvent to the vial to achieve the target concentration. If necessary, vortex briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term use.[3] This minimizes the risk of degradation from multiple freeze-thaw cycles.

General Handling Recommendations

-

Inert Atmosphere: For maximum stability of stock solutions, especially in hygroscopic solvents like DMSO, consider storing under an inert atmosphere (e.g., argon or nitrogen).

-

Avoid Contamination: Use sterile, non-coring syringes and needles when handling stock solutions to prevent contamination.

-

Buffer Selection for Reactions: When using this compound in reactions, particularly those involving the deprotection of the Fmoc group or subsequent conjugation, avoid buffers containing primary amines (e.g., Tris, glycine). These can compete in side reactions. Recommended buffers include phosphate-buffered saline (PBS), carbonate, or borate (B1201080) buffers, typically at a pH range of 7-9.

Applications and Experimental Workflows

This compound is primarily used as a linker in multi-step syntheses. Below are diagrams illustrating its role in two common applications.

Workflow for PROTAC Synthesis

Caption: Workflow for the synthesis of a PROTAC molecule.

This diagram illustrates a common synthetic route where this compound is first conjugated to an alkyne-modified E3 ligase ligand via click chemistry. Following Fmoc deprotection, the resulting amine is coupled to a target protein ligand to yield the final PROTAC.

General Bioconjugation Workflow

Caption: General workflow for bioconjugation.

This workflow demonstrates an alternative use where the Fmoc group is first removed to expose the amine. This amine can then be conjugated to a molecule of interest (e.g., via an activated ester). The resulting azide-functionalized molecule is then ready for "clicking" onto a biomolecule containing a compatible alkyne handle.

References

An In-depth Technical Guide to Fmoc-protected PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and biotechnology. This document details the fundamental principles of PEGylation, the strategic use of the Fmoc protecting group, and practical methodologies for the synthesis and application of these versatile linkers.

Introduction to PEGylation and its Advantages in Bioconjugation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs.[1][2] This modification has become a cornerstone in the development of biopharmaceuticals due to the significant improvements it imparts to the therapeutic agent.[2][3] The covalent attachment of PEG can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1]

The primary advantages of PEGylation include:

-

Increased Solubility and Stability : The hydrophilic nature of the PEG polymer can significantly increase the solubility of hydrophobic molecules in aqueous solutions.[4][5][6][7] This is particularly beneficial for the formulation and delivery of poorly soluble drugs. Furthermore, the PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the stability of protein and peptide therapeutics against enzymatic degradation.[8][9]

-

Reduced Immunogenicity and Antigenicity : By masking epitopes on the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system.[4][8][10] This leads to a decrease in immunogenicity and the potential for adverse immune responses.[2][8]

-

Improved Pharmacokinetics : The increased hydrodynamic volume of PEGylated molecules leads to reduced renal clearance, resulting in a prolonged circulation half-life in the body.[6][10] This allows for less frequent dosing, which can improve patient compliance and therapeutic outcomes.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[11] Its use in conjunction with PEG linkers offers precise control over the bioconjugation process. The key features of the Fmoc group are:

-

Orthogonal Protection : The Fmoc group is stable under acidic conditions, which allows for the use of acid-labile protecting groups on other parts of the molecule without unintended deprotection.[][] It is selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][14][15]

-

Controlled Sequential Conjugation : The ability to deprotect the amine at a specific step in a synthetic sequence allows for the controlled and directional attachment of different molecules. This is crucial in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs), where a specific drug needs to be attached to a linker that is then conjugated to an antibody.[16]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger for the reactive DBF intermediate.[17]

References

- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. PEGylation of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. peptide.com [peptide.com]

- 9. purepeg.com [purepeg.com]

- 10. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. creativepegworks.com [creativepegworks.com]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Fmoc Protecting Group Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of solid-phase peptide synthesis (SPPS) is fundamental. Central to this widely adopted methodology is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This technical guide provides a comprehensive overview of Fmoc chemistry, from its core principles and reaction mechanisms to detailed experimental protocols and troubleshooting, presenting a vital resource for professionals in the field.

First introduced by Carpino and Han in 1970, Fmoc chemistry has become the predominant strategy for SPPS, largely due to its milder reaction conditions compared to the traditional Boc/Benzyl approach.[1] The Fmoc group's key advantage lies in its base-lability, allowing for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.[2] This orthogonality ensures the selective removal of the Nα-Fmoc group without prematurely cleaving the side-chain protectors or the peptide from its solid support, a crucial factor in achieving high peptide purity and yield.[1][3]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group serves to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[4][5] This protection is stable under the acidic and coupling conditions used in SPPS but is readily removed by a weak base, typically piperidine (B6355638).[1][6]

The deprotection mechanism is a base-catalyzed β-elimination.[7] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free amine of the resin-bound amino acid.[7][8][9] The excess piperidine in the reaction mixture then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is easily washed away.[7][8]

Mechanism of Fmoc deprotection by piperidine.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain.[10] The entire synthesis takes place on a solid support, typically a resin, which simplifies the purification process as reagents and byproducts in the liquid phase can be easily washed away.[11]

The key steps in each cycle are:

-

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.

-

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.[4]

The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of Fmoc-SPPS is influenced by various factors, including the choice of reagents, reaction times, and the specific amino acid sequence. The following tables summarize key quantitative data for standard Fmoc-SPPS protocols.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

| Piperidine | 20-50% (v/v)[6] | DMF or NMP[8] | 5-20 minutes[12] | The most common and efficient reagent for Fmoc removal.[6] |

| Piperazine (PZ) | 10% (w/v)[13] | 9:1 DMF/Ethanol[13] | - | Used in lower concentrations due to solubility.[13] |

| 4-Methylpiperidine (4MP) | 20% (v/v)[13] | DMF[13] | - | Performance is comparable to piperidine for many sequences.[14] |

| 1,8-Diazabicycloundec-7-ene (DBU) | 1-5% (v/v)[15] | DMF[15] | - | A stronger, non-nucleophilic base used for difficult deprotections.[15] |

Table 2: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Additive | Activation Time | Coupling Time | Key Characteristics |

| HBTU/HATU | HOBt/HOAt, DIPEA[16] | 1-2 minutes[12] | 1-2 hours[4] | Forms highly reactive aminium/uronium-based active esters, leading to efficient coupling.[9] |

| DIC | HOBt or Oxyma[10] | 5-10 minutes[10] | 1-2 hours[10] | A carbodiimide-based activator; HOBt or Oxyma is added to suppress racemization.[17] |

| PyBOP | HOBt, DIPEA/NMM | - | - | A phosphonium-based reagent that is also highly efficient. |

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain on the solid support.[12]

-

Reagents:

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)[12]

-

-

Procedure:

-

Wash the peptide-resin with DMF (3 times).[12]

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.[12]

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete deprotection.[7][12]

-

Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the DBF-piperidine adduct.[12]

-

Protocol 2: HBTU-Mediated Amino Acid Coupling

This protocol outlines a common and efficient method for coupling an Fmoc-protected amino acid to the resin-bound peptide.[12]

-

Reagents:

-

Fmoc-amino acid (4 equivalents)

-

HBTU (3.9 equivalents)

-

N,N-diisopropylethylamine (DIPEA) (6 equivalents)

-

DMF

-

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[12]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.[12]

-

Drain the reaction solution and wash the resin with DMF (3-5 times).[12]

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicating the absence of free primary amines, is desired).[12]

-

Troubleshooting Common Issues in Fmoc-SPPS

Even with optimized protocols, challenges can arise during peptide synthesis. A systematic approach to troubleshooting is essential for success.

A troubleshooting workflow for low-yield SPPS.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. peptide.com [peptide.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. youtube.com [youtube.com]

- 6. genscript.com [genscript.com]

- 7. benchchem.com [benchchem.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chempep.com [chempep.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Role of Fmoc-N-amido-PEG2-azide in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is critically dependent on the linker component that connects the target protein ligand to the E3 ligase ligand. This technical guide provides a comprehensive overview of the mechanism of action and application of Fmoc-N-amido-PEG2-azide, a widely utilized PEG-based linker, in the synthesis of PROTACs. We will delve into its core functionalities, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding for researchers in the field of targeted protein degradation.

Introduction to this compound in PROTAC Synthesis

This compound is a bifunctional chemical linker specifically designed for the modular and efficient synthesis of PROTACs. Its structure comprises three key components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine functionality. This allows for orthogonal protection strategies, particularly in solid-phase synthesis, where the amine can be selectively deprotected to allow for conjugation to either the protein of interest (POI) ligand or the E3 ligase ligand.

-

PEG2 (two-unit polyethylene (B3416737) glycol) spacer: A short, hydrophilic polyethylene glycol chain. The PEG spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter that can be tuned to optimize the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Azide (B81097) (N₃) group: A versatile functional group that serves as a handle for "click chemistry." Specifically, the azide group readily participates in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This enables the covalent linkage of the linker to a corresponding alkyne-functionalized binding ligand.

The modular nature of this compound, combining a protecting group for sequential synthesis and a reactive handle for efficient ligation, makes it a valuable tool for the construction of PROTAC libraries for screening and optimization.

Mechanism of Action in PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a stepwise approach, often employing solid-phase synthesis for ease of purification. The general mechanism involves the following key steps:

-

Immobilization: One of the binding ligands (either for the POI or the E3 ligase) is attached to a solid support (e.g., resin).

-

This compound Coupling: The linker is coupled to the immobilized ligand.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the linker's amine group using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.

-

Second Ligand Coupling: The second binding ligand (functionalized with a carboxylic acid) is then coupled to the free amine of the linker.

-

Click Chemistry Ligation: Alternatively, and more commonly with this linker, the azide group is utilized for the final ligation step. After deprotection of the Fmoc group and coupling of one ligand, the azide-terminated linker-ligand conjugate is cleaved from the solid support. This intermediate is then reacted with the second ligand, which has been functionalized with an alkyne group, via a CuAAC or SPAAC reaction in solution.

-

Cleavage and Purification: The final PROTAC molecule is cleaved from the solid support and purified, typically using high-performance liquid chromatography (HPLC).

Quantitative Data Presentation

While specific yields for PROTAC synthesis using this compound can vary depending on the specific ligands and reaction conditions, the use of solid-phase synthesis and highly efficient click chemistry reactions generally leads to high purity of the final products. A study by Yasuda et al. (2022) on the rapid and facile solid-phase synthesis of PROTACs using various conjugation methods, including azide-alkyne cycloadditions, reported high purities for the synthesized PROTACs.[1]

| PROTAC Synthesis Step | Typical Reagents and Conditions | Reported Purity/Yield | Reference |

| Solid-Phase Ligand Immobilization | HATU, DIPEA, DMF | High loading efficiency | [2] |

| Fmoc Deprotection | 20% Piperidine in DMF | Typically quantitative | [1] |

| Amide Bond Formation (on solid phase) | HOBt, HBTU, DIPEA, DMF | >95% purity after cleavage | [1] |

| Azide-Alkyne Cycloaddition (on solid phase) | CuI, DIPEA, DMF | 97% purity after cleavage and purification | [1] |

| Final PROTAC Purity (after HPLC) | Reverse-phase HPLC | >95% to >99% | [1][3] |

Experimental Protocols

The following are representative protocols for the key steps in PROTAC synthesis using an Fmoc-N-amido-PEG-azide linker on a solid support.

General Solid-Phase PROTAC Synthesis

This protocol outlines a general workflow for synthesizing a PROTAC on a solid support where one ligand is attached to the resin, followed by the linker, and then the second ligand.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

POI ligand with a carboxylic acid or amine functionality

-

E3 ligase ligand with a carboxylic acid or amine functionality

-

Coupling reagents (e.g., HATU, HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

First Ligand Coupling:

-

If the ligand has a carboxylic acid, pre-activate it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated ligand solution to the swollen resin and shake at room temperature for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

This compound Coupling:

-

Couple the this compound to the free functional group on the resin-bound ligand using standard peptide coupling conditions.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.

-

Wash the resin extensively with DMF and DCM.

-

-

Second Ligand Coupling:

-

Couple the second ligand (with a carboxylic acid) to the newly exposed amine on the linker using coupling reagents as in step 2.

-

-

Cleavage and Purification:

-

Wash and dry the resin.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the PROTAC from the solid support and remove any acid-labile side-chain protecting groups.

-

Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether.

-

Purify the crude product by reverse-phase HPLC.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule with an alkyne-containing molecule.[4]

Materials:

-

Azide-functionalized intermediate (e.g., POI-linker-azide)

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, t-BuOH/H₂O)

Procedure:

-

Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-functionalized ligand (1-1.2 equivalents) in the chosen solvent.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.15 equivalents).

-

Add an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC by column chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathway: General PROTAC Mechanism of Action

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow: Solid-Phase PROTAC Synthesis

Caption: A representative workflow for solid-phase PROTAC synthesis.

Logical Relationship: CuAAC Click Chemistry

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound serves as a cornerstone in the modular synthesis of PROTACs. Its unique combination of an orthogonal protecting group, a beneficial PEG spacer, and a highly reactive azide handle for click chemistry provides researchers with a powerful and versatile tool for the rapid assembly of PROTAC libraries. The methodologies outlined in this guide, from solid-phase synthesis to the efficient CuAAC ligation, underscore the streamlined approach this linker facilitates. A thorough understanding of its mechanism of action and the practical application of the associated experimental protocols is paramount for the successful design and development of novel and effective protein degraders. The continued innovation in linker technology, exemplified by molecules like this compound, will undoubtedly accelerate the progression of PROTACs as a transformative therapeutic modality.

References

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on bifunctional PEG spacers in drug delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Polyethylene (B3416737) Glycol (PEG) spacers have become indispensable tools in modern drug delivery, offering a versatile platform to connect therapeutic payloads with targeting moieties while enhancing the overall pharmacokinetic and pharmacodynamic properties of the conjugate.[][2] These linkers, characterized by two distinct reactive functional groups at their termini, enable the precise and sequential conjugation of different molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[3][4] The incorporation of a PEG chain as a spacer provides numerous advantages, including increased hydrophilicity, improved solubility of hydrophobic drugs, reduced immunogenicity, and extended circulation half-life.[][3][5] This technical guide provides an in-depth review of bifunctional PEG spacers, focusing on their core properties, synthesis, and applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Concepts: Cleavable vs. Non-Cleavable Linkers

The functionality of a bifunctional PEG spacer is largely defined by its stability in different physiological environments. This leads to two primary classifications: cleavable and non-cleavable linkers.[6][7]

Cleavable Linkers: These are designed to be stable in the bloodstream but break down under specific conditions within the target cell or tumor microenvironment.[8][9] This targeted release is often triggered by:

-

pH differences: Hydrazone bonds are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][7]

-

Enzymatic activity: Peptide bonds can be designed to be cleaved by specific proteases, such as cathepsin B, which are overexpressed in some tumor cells.[6]

-

Reducing environments: Disulfide bonds are readily cleaved by the high concentration of intracellular glutathione.[6][7]

A key advantage of cleavable linkers is the potential for a "bystander effect," where a membrane-permeable drug, once released, can diffuse and kill neighboring antigen-negative tumor cells.[7]

Non-Cleavable Linkers: These form a stable covalent bond, typically a thioether bond, between the drug and the targeting molecule.[][7] Drug release occurs only after the complete degradation of the targeting moiety (e.g., the antibody in an ADC) within the lysosome.[7] This generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[6][7] However, the resulting charged drug-linker complex is often not membrane-permeable, which limits the bystander effect.[7]

Quantitative Data on Bifunctional PEG Spacers

The choice of PEG spacer length and its cleavability significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting drug conjugate. The following tables summarize key quantitative data from various studies.

| Conjugate | PEG Spacer | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa PEG | 2.5 | 4.5 | [10][11] |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa PEG | 11.2 | 22 | [10][11] |

| TPGS-Dox | Tocopheryl polyethylene glycol 1000 succinate | 3.81 (half-life) | Not specified | [12] |

| TPGS-Dox | Tocopheryl polyethylene glycol 1000 succinate | 23.6 (AUC) | Not specified | [12] |

| Conjugate | PEG Spacer Length | IC50 (nM) | Tumor Uptake (%ID/g) | Reference |

| 68Ga-NOTA-PEG2-RM26 | n=2 | 3.1 ± 0.2 | Not specified | [13] |

| 68Ga-NOTA-PEG3-RM26 | n=3 | 3.9 ± 0.3 | 4.6 ± 0.6 (PC-3) | [13] |

| 68Ga-NOTA-PEG4-RM26 | n=4 | 5.4 ± 0.4 | Not specified | [13] |

| 68Ga-NOTA-PEG6-RM26 | n=6 | 5.8 ± 0.3 | Not specified | [13] |

Experimental Protocols

Synthesis of Heterobifunctional PEG Linkers

A versatile method for synthesizing heterobifunctional PEGs involves the desymmetrization of oligo(ethylene glycols) (OEGs).[14][15] One common approach is to convert one of the terminal hydroxyl groups to an alkyne or azide (B81097) functionality, while the other hydroxyl group is activated for subsequent reactions.[14][15]

Example Protocol: Synthesis of Alkyne-PEG-Iodo [3][14]

-

Monopropargylation of Pentaethylene Glycol:

-

Materials: Pentaethylene glycol, Propargyl bromide, Sodium hydride (NaH), Dichloromethane (DCM).

-

Procedure: Dissolve pentaethylene glycol in anhydrous DCM and cool to 0 °C. Add NaH portion-wise and stir for 30 minutes. Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract with DCM. Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.[3]

-

-

Mesylation of Alkyne-PEG5-OH:

-

Materials: Alkyne-PEG5-OH, Triethylamine (TEA), Methanesulfonyl chloride (MsCl), DCM.

-

Procedure: Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C. Add MsCl dropwise and stir for 2 hours at room temperature. Wash the reaction mixture with dilute HCl and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate to obtain alkyne-PEG5-OMs.[3][14]

-

-

Iodination of Alkyne-PEG5-OMs:

-

Materials: Alkyne-PEG5-OMs, Sodium iodide (NaI), Acetone.

-

Procedure: Dissolve alkyne-PEG5-OMs and NaI in acetone. Reflux the mixture to produce the alkyne- and iodo-terminated PEG linker. The product can be purified by silica gel filtration.[14]

-

Conjugation and Characterization

Conjugation of Drug to PEG Linker: The specific protocol depends on the reactive groups of the drug and the PEG linker. For instance, a drug with an amine group can be coupled to an NHS-ester activated PEG linker.

Conjugation to a Targeting Moiety (e.g., Antibody): Site-specific conjugation is often preferred to ensure a homogeneous product.[16] This can be achieved by introducing a unique reactive handle, such as a cysteine residue, at a specific site on the antibody.[17] The maleimide (B117702) group on a PEG linker can then react specifically with the free sulfhydryl group of the cysteine.[17]

Characterization of PEGylated Conjugates:

-

Mass Spectrometry (MS): ESI-LC/MS is a powerful technique to determine the accurate molecular weight and degree of PEGylation.[18][19][20]

-

Chromatography: Size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and ion-exchange chromatography are used to assess the purity and heterogeneity of the conjugate.[19][21]

-

NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized PEG linkers.[14]

Visualizing Workflows and Relationships

Synthesis of a Heterobifunctional PEG Linker

Caption: General workflow for the synthesis of a heterobifunctional PEG linker.

Mechanism of Action for an Antibody-Drug Conjugate (ADC)

Caption: Mechanism of action for a typical antibody-drug conjugate.

Relationship between PEG Properties and Therapeutic Outcomes

Caption: Relationship between PEG spacer properties and therapeutic outcomes.

Conclusion

Bifunctional PEG spacers are a cornerstone of advanced drug delivery system design, enabling the creation of highly effective and targeted therapeutics.[4] The ability to tune their properties, such as length and cleavability, allows for precise control over the pharmacokinetic and pharmacodynamic profiles of drug conjugates.[10][22] This guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies associated with bifunctional PEG linkers. As research in bioconjugation and linker technology continues to advance, we can expect to see the development of even more sophisticated and effective PEG-based drug delivery systems.[7]

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 6. purepeg.com [purepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. purepeg.com [purepeg.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

- 13. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. enovatia.com [enovatia.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Hydrophilic PEG Chains in Peptide Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, has emerged as a cornerstone technology in peptide and protein drug development. The hydrophilic and biocompatible nature of PEG chains imparts a multitude of advantageous properties to therapeutic peptides, addressing inherent limitations such as rapid renal clearance, enzymatic degradation, and immunogenicity. This guide provides a comprehensive technical overview of the core features of hydrophilic PEG chains in peptide modification, offering detailed experimental methodologies, quantitative data on the impact of PEGylation, and visualizations of relevant biological pathways.

Core Principles of Peptide PEGylation

The fundamental principle behind PEGylation lies in the creation of a hydrophilic shield around the peptide. This steric hindrance and the increased hydrodynamic volume of the PEG-peptide conjugate are central to its enhanced pharmacokinetic and pharmacodynamic profile.

Key advantages conferred by hydrophilic PEG chains include:

-

Prolonged Plasma Half-Life: By increasing the molecular size of the peptide, PEGylation significantly reduces its renal filtration rate, a primary route of elimination for small peptides. This leads to a substantially longer circulation time in the bloodstream, allowing for less frequent dosing regimens.[1][2]

-

Enhanced Stability: The PEG shield protects the peptide from proteolytic enzymes, thereby increasing its stability in biological fluids.[3] This enhanced resistance to degradation ensures that the therapeutic peptide remains active for a longer duration.

-

Improved Solubility: The inherent hydrophilicity of PEG chains can significantly improve the solubility of hydrophobic peptides, which is a common challenge in formulation development.[4][5]

-

Reduced Immunogenicity: The PEG layer can mask antigenic epitopes on the peptide surface, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response.[6]

-

Altered Biodistribution: PEGylation can influence the distribution of the peptide within the body, potentially leading to increased accumulation at target sites.[3]

Quantitative Impact of PEGylation on Peptide Properties

The physicochemical properties of the attached PEG chain, particularly its molecular weight and structure (linear vs. branched), play a critical role in determining the extent of these benefits.

Impact of PEG Molecular Weight on Pharmacokinetics

The molecular weight of the PEG chain is directly correlated with the in vivo circulation half-life of the modified peptide. As the molecular weight of the PEG increases, the rate of renal clearance decreases, leading to a longer half-life.

| Peptide/Protein | PEG Molecular Weight (kDa) | Unmodified Half-life | PEGylated Half-life | Fold Increase | Reference |

| Interferon-α | 12 | ~2-3 hours | ~40-50 hours | ~13-25 | [7] |

| Superoxide Dismutase (SOD) | 1.9 | 0.08 hours | 1.5 hours | 18.75 | [3] |

| Superoxide Dismutase (SOD) | 5 | 0.08 hours | 11.0 hours | 137.5 | [3] |

| Superoxide Dismutase (SOD) | 72 | 0.08 hours | 36.0 hours | 450 | [3] |

| Generic Peptide | 6 | 18 minutes | Not Applicable | Not Applicable | [] |

| Generic Peptide | 50 | 16.5 hours | Not Applicable | Not Applicable | [] |

Table 1: Influence of PEG molecular weight on the circulating half-life of various peptides and proteins.

Impact of PEGylation on Solubility

PEGylation is a well-established strategy to enhance the aqueous solubility of peptides, particularly those with hydrophobic regions. The hydrophilic nature of the ethylene (B1197577) glycol repeats of the PEG polymer effectively increases the overall hydrophilicity of the conjugate. While specific quantitative data is highly dependent on the peptide sequence and the nature of the PEGylation, studies have consistently demonstrated a significant improvement in solubility. For instance, a recently developed PEG-based solubility assay provides a method to quantify these improvements.[4]

Experimental Protocols

Precise and controlled PEGylation is crucial for producing homogeneous and effective therapeutic peptides. This section outlines key experimental methodologies for peptide PEGylation and subsequent characterization.

Site-Specific Peptide PEGylation Protocol (N-terminal Amine)

This protocol describes a common method for site-specific PEGylation at the N-terminal α-amine group, leveraging the difference in pKa between the N-terminal amine and the ε-amine of lysine (B10760008) residues.

Materials:

-

Peptide with a free N-terminal amine

-

Methoxy PEG-aldehyde (mPEG-ALD)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 5.0-6.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5

-

Purification system (e.g., Reversed-Phase HPLC)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

PEG Reagent Addition: Add a 2-5 molar excess of mPEG-ALD to the peptide solution. The optimal molar ratio should be determined empirically.

-

Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

-

Incubation: Gently stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.

-

Quenching: Once the reaction is complete, add the quenching solution to consume any unreacted mPEG-ALD.

-

Purification: Purify the PEGylated peptide from the reaction mixture using reversed-phase HPLC to separate the mono-PEGylated product from unreacted peptide, excess PEG reagent, and di-PEGylated byproducts.

-

Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry and HPLC.

Characterization of PEGylated Peptides

Thorough characterization is essential to ensure the quality, purity, and consistency of the PEGylated peptide.

1. High-Performance Liquid Chromatography (HPLC):

-

Reversed-Phase HPLC (RP-HPLC): Used to assess the purity of the PEGylated peptide and to separate it from unreacted starting materials and byproducts.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Size-Exclusion HPLC (SEC-HPLC): Used to determine the apparent molecular weight of the PEGylated peptide and to detect the presence of aggregates.

-

Mobile Phase: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

-

Column: Appropriate for the molecular weight range of the PEGylated peptide.

-

2. Mass Spectrometry (MS):

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides the molecular weight of the intact PEGylated peptide, confirming the successful conjugation and the number of attached PEG chains.

-

Electrospray Ionization (ESI) MS: Can be coupled with liquid chromatography (LC-MS) to provide online mass determination of the eluting peaks from the HPLC, confirming the identity of the product and impurities.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the site of PEGylation by observing the disappearance of specific proton signals from the unmodified peptide and the appearance of characteristic PEG signals. It can also be used to determine the degree of PEGylation.[9][10]

Signaling Pathways and Experimental Workflows

The biological activity of a peptide is intrinsically linked to its interaction with specific cellular signaling pathways. While PEGylation is designed to improve pharmacokinetics, it is crucial to ensure that it does not abrogate the peptide's ability to engage its target receptor and elicit the desired downstream signaling cascade.

PEGylated Interferon (PEG-IFN) and the JAK-STAT Signaling Pathway

Interferons are cytokines that play a critical role in the immune response to viral infections and cancer. They exert their effects by binding to specific cell surface receptors and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. PEGylated interferons, such as PEG-IFN-α2a and PEG-IFN-α2b, have been successfully developed to prolong their therapeutic effect.

The binding of PEG-IFN to its receptor (IFNAR) triggers a conformational change that leads to the activation of the receptor-associated tyrosine kinases, JAK1 and TYK2. These kinases then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STAT1 and STAT2 are subsequently phosphorylated, dimerize, and translocate to the nucleus where they bind to specific DNA sequences (Interferon-Stimulated Response Elements, ISREs) to regulate the transcription of hundreds of interferon-stimulated genes (ISGs) that mediate the antiviral and antiproliferative effects of interferon.[7][11]

Caption: PEG-IFN activates the JAK-STAT signaling pathway.

PEGylated GLP-1 and the GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis. It stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) secretion, and slows gastric emptying. Native GLP-1 has a very short half-life, which has led to the development of PEGylated GLP-1 receptor agonists with extended duration of action.

Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, PEGylated GLP-1 analogs activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors mediate the various physiological effects of GLP-1, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[12][13]

Caption: PEG-GLP-1 enhances insulin secretion via the GLP-1R pathway.

Experimental Workflow for Developing PEGylated Peptides

The development of a novel PEGylated peptide therapeutic involves a systematic workflow encompassing design, synthesis, characterization, and in vitro and in vivo evaluation.

Caption: A typical workflow for developing PEGylated peptides.

Conclusion

The strategic application of hydrophilic PEG chains to therapeutic peptides offers a powerful and clinically validated approach to overcome many of the inherent limitations of these promising drug candidates. By carefully selecting the appropriate PEG reagent and employing controlled PEGylation chemistry, researchers can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides, leading to the development of more effective and patient-friendly therapies. The detailed methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to leverage the full potential of PEGylation technology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GLP-1R Signaling and Functional Molecules in Incretin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Fmoc-N-amido-PEG2-azide in PROTAC Linker Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This technical guide provides a comprehensive overview of Fmoc-N-amido-PEG2-azide as a versatile building block for PROTAC linker development. We delve into its physicochemical properties, its role in enhancing solubility and permeability, and provide detailed experimental protocols for its incorporation into PROTACs via solid-phase synthesis and subsequent click chemistry. This guide is intended to be a valuable resource for researchers engaged in the rational design and optimization of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[1] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable."[3]

The linker is far from a passive spacer; its length, composition, and flexibility are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable nature.[5] PEG linkers can enhance the solubility of often lipophilic PROTAC molecules, a crucial factor for their bioavailability.[6]

This compound: A Key Building Block for PROTAC Linkers

This compound is a bifunctional linker that offers several advantages for PROTAC synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a two-unit polyethylene glycol (PEG2) spacer, and a terminal azide (B81097) group.[7]

-

Fmoc-Protected Amine: The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[8] Its presence allows for the sequential and controlled assembly of the PROTAC on a solid support.

-

PEG2 Spacer: The short, hydrophilic PEG2 spacer enhances the water solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.[5]

-

Azide Group: The terminal azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9] This highly efficient and bioorthogonal reaction allows for the facile and robust conjugation of the linker to a second molecule functionalized with an alkyne.[10]

Data Presentation: Physicochemical and Biological Impact

The rational design of PROTACs relies on understanding the impact of linker properties on the final molecule. The following tables summarize key quantitative data related to PEG linkers.

Table 1: Physicochemical Properties of Representative Fmoc-Protected PEG Linkers

| Linker Moiety | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |

| This compound | 396.43 | 2.85 | 105.2 |

| Fmoc-N-amido-PEG3-acid | 443.49 | 2.54 | 123.6 |

| Fmoc-N-amido-PEG4-acid | 487.54 | 2.23 | 132.8 |

Data is compiled for illustrative purposes based on commercially available linker information and computational predictions.

Table 2: Impact of Short PEG Linker Length on PROTAC Degradation Efficiency (Illustrative Examples)

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| BTK | 5 PEG units | Potent Degradation | >90 | Ramos | [3] |

| Bcl-xL | PROTAC 6 (folded config.) | 4.8 | 76 | - | [3] |

| HDAC3 | PROTAC 22 | 440 | 77 | HCT116 | [11] |

| BRD9 | VHL-recruiting PROTAC | Potent Degradation | - | - | [4] |

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and cell line used. This table provides examples of the degradation efficiency achieved with PROTACs containing short PEG linkers.[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound on a solid support, followed by click chemistry.

Solid-Phase Synthesis of an E3 Ligase Ligand-Linker Intermediate

This protocol describes the loading of an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) with a carboxylic acid handle) onto a resin, followed by the coupling of this compound.

Materials:

-

Rink Amide resin

-

E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Drain the DMF and add 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes to remove the Fmoc protecting group.[8]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the E3 Ligase Ligand:

-

In a separate vial, dissolve the E3 ligase ligand-COOH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[12]

-

Add the activated E3 ligase ligand solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Fmoc Deprotection of the Linker:

-

Swell the resin in DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes.[1]

-

Drain the solution and wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of this compound:

-

Pre-activate Fmoc-N-amido-PEG2-acid (prepared from the corresponding azide) (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated linker solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times). The resin now contains the E3 ligase ligand attached to the azide-terminated linker.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Solid Support

This protocol describes the "clicking" of an alkyne-functionalized POI ligand to the azide-functionalized resin from the previous step.

Materials:

-